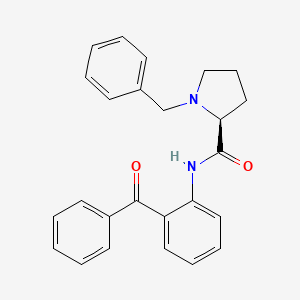

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359670 | |

| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96293-17-3 | |

| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

This technical guide provides a comprehensive overview of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, and applications. While much of the publicly available data pertains to its enantiomer, (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, this guide will focus on the (S)-enantiomer, drawing logical parallels and highlighting its unique potential.

Chemical Identity and Physicochemical Properties

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a derivative of the amino acid L-proline. The structural complexity, arising from the benzoylphenyl and benzyl moieties, coupled with the chiral center at the C2 position of the pyrrolidine ring, makes it a valuable molecule in stereoselective synthesis and as a potential pharmacophore.

Table 1: Physicochemical Properties of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

| Property | Value (for (R)-enantiomer) | Reference |

| Molecular Formula | C₂₅H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 384.48 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 101-105 °C | [1][2] |

| Optical Rotation [α]²⁰D | +137° to +142° (c=1 in MeOH) | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

Note: The optical rotation for the (S)-enantiomer is expected to be of a similar magnitude but with a negative sign.

The crystal structure of the (R)-enantiomer has been elucidated, revealing an orthorhombic crystal system. A key feature of the molecular conformation is an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond, which contributes to the overall molecular stability[5]. The dihedral angle between the two benzene rings of the benzophenone group is approximately 59.10°[5]. It is anticipated that the (S)-enantiomer would exhibit similar intramolecular bonding and conformational characteristics.

Synthesis and Stereochemical Control

The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is typically achieved through the coupling of (S)-1-benzylpyrrolidine-2-carboxylic acid (a derivative of L-proline) with 2-aminobenzophenone. The stereochemical integrity of the chiral center is maintained throughout the synthesis, making the choice of the starting proline enantiomer critical.

The general synthetic approach involves the activation of the carboxylic acid moiety of N-benzyl-L-proline, followed by amidation with 2-aminobenzophenone. This process is a standard peptide coupling reaction, and various coupling reagents can be employed to facilitate the formation of the amide bond.

Caption: General synthetic pathway for (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

A detailed experimental protocol for a similar class of compounds involves the following steps:

-

N-Benzylation of L-Proline: L-proline is reacted with benzyl bromide in the presence of a base to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.

-

Activation of the Carboxylic Acid: The resulting N-benzyl-L-proline is converted to an activated species, such as an acyl chloride or an active ester, using reagents like thionyl chloride or a carbodiimide.

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 2-aminobenzophenone in an appropriate solvent with a base to yield the final product, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the compound with high purity.

Applications in Asymmetric Synthesis

The primary and most well-documented application of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, particularly the (R)-enantiomer, is as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids[5]. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are subsequently removed.

The (S)-enantiomer of this compound can be utilized to synthesize D-amino acids or other molecules with a specific desired stereochemistry. It forms Schiff base complexes with nickel (II), which serve as chiral synthons for α-amino acids[6]. These complexes create a rigid, sterically defined environment that directs the approach of incoming reagents to one face of the molecule, leading to high diastereoselectivity.

Caption: Workflow for the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary in asymmetric amino acid synthesis.

Potential Pharmacological Activity

While specific pharmacological studies on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are not extensively reported, the broader class of pyrrolidine-2-carboxamide derivatives has shown promise as anticonvulsant agents. Research into N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives has demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) test[7].

The mechanism of action for the anticonvulsant effects of these compounds is an active area of investigation, with potential modulation of ion channels or neurotransmitter systems being plausible targets. The structural similarity of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide to known anticonvulsants suggests that it may warrant investigation for its potential neuropharmacological properties.

Furthermore, related benzoylphenyl carboxamide structures have been explored for their hypolipidemic effects, indicating that this chemical scaffold may have broader therapeutic potential[8].

Analytical Characterization

The analytical characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide would typically involve a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the compound. A purity of ≥ 98% is standard for commercially available samples of the (R)-enantiomer[1][2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Optical Rotation: A polarimeter would be used to measure the specific rotation, which is a key indicator of the enantiomeric form.

Conclusion and Future Directions

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a valuable chiral building block with established applications in asymmetric synthesis. Its synthesis is straightforward from L-proline, and its utility as a chiral auxiliary is well-recognized, particularly in the formation of chiral nickel (II) Schiff base complexes[6]. While much of the literature focuses on its (R)-enantiomer, the principles and applications are directly translatable to the (S)-form for the synthesis of opposite enantiomers of target molecules.

The potential for this class of compounds to exhibit pharmacological activity, particularly as anticonvulsants, opens up exciting avenues for future research[7]. Further investigation into the biological activity of the individual (S) and (R) enantiomers is warranted to explore their potential as therapeutic agents. A thorough toxicological and pharmacokinetic profiling would be a necessary next step in the drug development pipeline.

References

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]

-

Chem-Impex. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]

-

Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κN,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), m364–m365. [Link]

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]

-

Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]

-

PureSynth. (R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide 98.0%(HPLC). [Link]

-

PubChem. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]

-

Al-Qaisi, J., et al. (2020). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. Arab American University Journal. [Link]

-

Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pure-synth.com [pure-synth.com]

- 4. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aaup.edu [aaup.edu]

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide molecular structure

An In-Depth Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Chiral Scaffold for Advanced Drug Discovery

Introduction

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a synthetically versatile, chiral molecule derived from the naturally occurring amino acid L-proline. Its rigid pyrrolidine core, combined with strategically placed aromatic moieties, establishes a unique three-dimensional architecture that is of significant interest to the fields of medicinal chemistry and asymmetric synthesis. The carboxamide functional group is a prevalent feature in a vast array of pharmaceuticals, known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive exploration of the molecule's structure, physicochemical properties, stereocontrolled synthesis, and key applications. We will delve into the causality behind synthetic strategies and the rationale for its use as both a foundational scaffold for bioactive agents and a sophisticated chiral auxiliary. The insights provided herein are intended to facilitate its effective utilization in the design and synthesis of next-generation therapeutics.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is a prerequisite for its successful application in research and development. This section details the structural and physical properties of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

Structural Elucidation

The molecule's structure is defined by several key components: an L-proline-derived pyrrolidine ring conferring the (S)-stereochemistry, a secondary amide (carboxamide) linker, an N-benzyl group, and a terminal benzophenone unit.

-

IUPAC Name : (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide[4]

-

CAS Number : 96293-17-3[4]

-

Molecular Weight : 384.48 g/mol [5]

Sources

- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone | C25H24N2O2 | CID 980835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pure-synth.com [pure-synth.com]

physical and chemical properties of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis. As a senior application scientist, my objective is to provide not just data, but a contextualized understanding of this compound's properties, the rationale behind its analytical characterization, and its potential applications, grounded in authoritative references.

Core Molecular Profile and Physicochemical Properties

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a synthetic chiral compound built upon a proline scaffold. The "(S)" designation denotes the absolute stereochemistry at the C2 position of the pyrrolidine ring, a critical feature influencing its interaction with biological systems. The molecule's architecture, combining a rigid pyrrolidine ring with aromatic benzoyl and benzyl groups, makes it a valuable chiral building block.[1][2]

The fundamental physicochemical properties are summarized below. It is important to note that while extensive data exists for the (R)-enantiomer, the properties of the (S)-enantiomer are expected to be identical (for non-chiral measurements like melting point) or equal and opposite (for optical rotation).

Table 1: Physicochemical Data Summary

| Property | Value | Data Source(s) |

| Molecular Formula | C₂₅H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 384.47 g/mol | [3][4] |

| Appearance | White to off-white or slightly yellow crystalline powder. | [1][2] |

| Melting Point | 101 - 105 °C (for the (R)-enantiomer). | [1][2][4] |

| Optical Rotation | [α]²⁰D = -137° to -142° (c=1 in MeOH) (inferred). | Based on the (R)-enantiomer's value of +137° to +142°.[1][2] |

| Purity (Typical) | ≥ 98% (by HPLC). | [1][2] |

| Solubility | Data not publicly available; requires experimental determination. |

Structural Elucidation and Solid-State Conformation

X-ray crystallography studies performed on the (R)-enantiomer provide definitive insights into the molecule's three-dimensional structure, which is directly applicable to the (S)-enantiomer as its mirror image.[3]

A key structural feature is the significant twist in the benzophenone moiety, where the dihedral angle between its two benzene rings is 59.10°.[3][5] This non-planar conformation is a result of steric hindrance. Furthermore, the molecule's overall conformation is stabilized by an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond, which forms both five- and six-membered ring systems (S(5) and S(6) motifs).[3][5] This internal hydrogen bonding reduces the molecule's conformational flexibility and influences its interaction potential with other molecules.

Synthesis and Purification Protocol

The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is achieved through a standard and robust amide bond formation. This is one of the most common and critical reactions in medicinal chemistry.[6] The causality behind this choice is the direct and efficient coupling of a carboxylic acid with a primary amine.

Reactants:

-

(S)-1-benzylpyrrolidine-2-carboxylic acid (also known as N-benzyl-L-proline).

Causality of Reagent Choice: The reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the weakly basic aromatic amine. Carbodiimide-based reagents (like DCC or EDC) in conjunction with an additive (like HOBt) are industry-standard choices for minimizing side reactions and achieving high yields in such couplings.[9]

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology:

-

Preparation: To a solution of (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at 0 °C for 20 minutes.

-

Amine Addition: Add 2-aminobenzophenone (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Analytical Characterization and Validation

Confirming the identity, purity, and structure of the final compound is a critical, self-validating step. A suite of orthogonal analytical techniques is employed, each providing a unique piece of structural information.

Caption: Orthogonal analytical workflow for compound validation.

-

¹H and ¹³C NMR Spectroscopy: This is the cornerstone of structural elucidation. The ¹H NMR spectrum will confirm the presence of all proton environments, from the distinct aromatic signals of the three phenyl rings to the aliphatic protons of the pyrrolidine ring. The ¹³C NMR will verify the total carbon count and the presence of key functional groups, including two carbonyl carbons (amide and ketone).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by determining the exact mass of the molecule. An ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 385.1865.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for confirming the enantiomeric purity. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated, allowing for the determination of the enantiomeric excess (e.e.) of the synthesized product. It also serves as a final check on overall chemical purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups. Expected characteristic peaks include a C=O stretch for the ketone (~1665 cm⁻¹), a C=O stretch for the amide (~1645 cm⁻¹), and an N-H stretch for the amide group (~3300 cm⁻¹).

Applications in Drug Discovery and Asymmetric Synthesis

The title compound is not merely a chemical curiosity; it is a versatile tool with significant applications in pharmaceutical research and development.[1][2]

-

Chiral Building Block: Its primary value lies in its use as a chiral intermediate.[2] The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The fixed stereocenter allows for the stereoselective synthesis of more complex drug candidates.

-

Asymmetric Synthesis of Amino Acids: A well-documented application involves its use as a chiral auxiliary. The compound can be derivatized to form a Schiff base, which then chelates with Nickel(II) to create a planar complex.[10] This complex serves as a chiral glycine equivalent, enabling the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components in modern peptide-based therapeutics.[10]

-

Intermediate for Bioactive Molecules: The 2-aminobenzophenone core is a classic precursor for the synthesis of benzodiazepines, a class of drugs with significant neurological activity.[8] Furthermore, its structure makes it a candidate for developing novel analgesics and anti-inflammatory agents.[1][2]

Safety and Handling

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2][4]

References

-

Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]

-

Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]

-

Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone. National Center for Biotechnology Information. [Link]

-

PureSynth. (R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide. PureSynth Research Chemicals. [Link]

-

Organic Syntheses. 2-aminobenzophenone. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. Amine to Amide (Coupling). Organic Chemistry Portal. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]

-

Chen, J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. [Link]

-

Fakayode, O. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]

- Google Patents. (1991). US5053543A - Synthesis of 2-aminobenzophenones.

-

Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Angelin, M. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Fakayode, O. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. ResearchGate. [Link]

-

He, X., et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hepatochem.com [hepatochem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Elucidating a Potential Mechanism of Action

Foreword: Charting Unexplored Territory in Drug Discovery

To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the enigmatic molecule, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. While its definitive biological role remains to be fully elucidated in publicly accessible literature, its intricate structure suggests a compelling potential for therapeutic intervention. This document serves not as a mere summary of established facts, but as a comprehensive roadmap for investigation. We will dissect its known chemical and physical properties, propose a plausible mechanism of action based on the bioactivities of analogous structures, and lay out a rigorous, multi-faceted research plan to test this hypothesis. Our goal is to empower your research endeavors by providing a foundational framework for discovery.

Molecular Profile: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound featuring a central pyrrolidine ring, a versatile scaffold in medicinal chemistry renowned for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] Its structure is further characterized by a benzoylphenyl group and a benzyl group, which contribute to its lipophilicity and potential for various intermolecular interactions.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄N₂O₂ | PubChem[2][3] |

| Molecular Weight | 384.48 g/mol | Chem-Impex[4] |

| IUPAC Name | (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | PubChem[3] |

| CAS Number | 96293-17-3 | PubChem[3] |

| Appearance | White to off-white crystalline powder | Chem-Impex[4] |

| Melting Point | 101 - 105 °C | Chem-Impex[4] |

| Optical Rotation | [α]20/D = 137 - 142 ° (c=1 in MeOH) for the (R)-enantiomer | Chem-Impex[4] |

The crystalline structure of the (R)-enantiomer has been determined, revealing the spatial arrangement of the phenyl groups and the conformation of the pyrrolidine ring.[5][6] This stereochemical information is critical, as biological targets are often exquisitely sensitive to the three-dimensional shape of a ligand.

Proposed Mechanism of Action: A Hypothesis Rooted in Analogy

Given the absence of direct mechanistic studies on (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, we turn to the rich pharmacology of its structural relatives: the pyrrolidine carboxamides. This class of compounds has demonstrated a wide array of biological activities, offering clues to the potential pathways our subject molecule might modulate.[1][7]

Numerous pyrrolidine derivatives have been investigated for their therapeutic potential, with activities ranging from anticancer to neuroprotective.[7][8][9] For instance, certain pyrrolidine-2,5-dione derivatives have shown potent antiseizure activity through the modulation of the excitatory amino acid transporter 2 (EAAT2).[10] Others have been designed as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) in the context of cancer therapy.[9]

Based on the structural features of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, specifically the presence of aromatic rings capable of π-π stacking and hydrogen bond donors and acceptors, we hypothesize a potential interaction with protein kinases. Many kinase inhibitors feature aromatic systems that interact with the adenine region of the ATP-binding pocket, and the overall shape of the molecule could allow for specific interactions with the surrounding amino acid residues.

Therefore, our central hypothesis is that (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide acts as a modulator of one or more protein kinase signaling pathways. The benzoylphenyl moiety could potentially mimic the purine ring of ATP, while the benzylpyrrolidine core could confer selectivity for specific kinases.

A Framework for Investigation: A Step-by-Step Experimental Guide

To rigorously test our hypothesis, a multi-pronged approach is essential, progressing from broad screening to specific target validation.

Initial Broad-Spectrum Kinase Panel Screening

The first step is to determine if the compound exhibits any kinase inhibitory activity. A broad-spectrum kinase panel assay is the most efficient method for this initial screen.

Protocol: In Vitro Kinase Panel Assay (e.g., using a commercial service)

-

Compound Preparation: Solubilize (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Assay Plate Preparation: Serially dilute the stock solution to a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

-

Kinase Reaction: In a multi-well plate, combine the compound dilutions with a panel of purified recombinant human kinases (e.g., a panel of 96 or more kinases), their respective substrates, and ATP (at or near the Km for each kinase).

-

Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).

-

Detection: Quantify the amount of phosphorylated substrate. This is typically done using methods such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a vehicle control (DMSO). Identify any "hits" that show significant inhibition (e.g., >50% at 1 µM).

dot

Caption: Workflow for broad-spectrum kinase panel screening.

Hit Validation and Dose-Response Analysis

Any kinases identified as "hits" in the initial screen must be validated. This involves determining the potency of the compound against these specific kinases by generating a dose-response curve and calculating the IC₅₀ value.

Protocol: IC₅₀ Determination for Hit Kinases

-

Compound Preparation: Prepare a more detailed serial dilution of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, typically a 10-point curve with 3-fold dilutions starting from a high concentration (e.g., 100 µM).

-

Kinase Assay: Perform the kinase assay as described in section 3.1, but only with the validated "hit" kinases.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Cellular Target Engagement and Pathway Analysis

Once a specific kinase target is validated in vitro, the next critical step is to determine if the compound engages this target within a cellular context and modulates its downstream signaling pathway.

Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Culture: Select a cell line known to have an active signaling pathway downstream of the target kinase. Culture the cells to an appropriate confluency.

-

Compound Treatment: Treat the cells with varying concentrations of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (centered around the determined IC₅₀) for a specific duration. Include a vehicle control (DMSO) and a known inhibitor of the pathway as a positive control.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the downstream substrate would indicate target engagement and pathway modulation.

dot

Caption: Experimental workflow for Western blot analysis.

Concluding Remarks and Future Directions

The journey to elucidating the mechanism of action for a novel compound is both challenging and rewarding. For (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, the path begins with the foundational work outlined in this guide. The proposed hypothesis, centered on the modulation of protein kinase signaling, provides a logical and testable starting point. The experimental protocols described offer a clear and robust framework for investigation.

Success in these initial studies would open the door to a cascade of further research, including cell-based phenotypic assays (e.g., proliferation, apoptosis), in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.[11] The pyrrolidine scaffold has proven to be a rich source of therapeutic innovation, and a thorough investigation of this particular derivative is a worthy endeavor.[12]

It is our hope that this guide will serve as a valuable resource, catalyzing the research that will ultimately uncover the therapeutic potential of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

References

-

Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 67(9), o2379. [Link]

-

Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

-

PubChem. (n.d.). (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Jeong, J. H., Nayab, S., & Lee, H.-I. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2379. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Al-Omair, M. A. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 883–896. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Al-Dosary, M. S. (2025). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie. [Link]

-

Poyraz, S., Yılmaz, A., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249159. [Link]

-

Gentile, D., Velu, S. E., & De Luca, L. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(13), 5093. [Link]

-

PubChem. (n.d.). (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhao, Z., O'Brien, J. A., Lemaire, W., Williams, D. L., Jr, Jacobson, M. A., Sur, C., ... & Lindsley, C. W. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968–5972. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone | C25H24N2O2 | CID 980835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

Navigating Stereochemistry in Drug Discovery: A Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Contrary to expectations for a chiral molecule with a biologically active enantiomer, the primary and well-documented role of the (S)-form is not in pharmacology but in synthetic chemistry as a chiral auxiliary. This document will first elucidate its established application in asymmetric synthesis. Subsequently, it will delve into the reported, albeit less detailed, biological activities of its counterpart, the (R)-enantiomer, to provide a complete stereochemical context. This guide aims to offer a nuanced perspective on the importance of chirality in drug development and to highlight potential, yet unexplored, research avenues for the (S)-enantiomer based on the principle of stereoisomeric differentiation in biological systems.

The Dichotomy of a Chiral Molecule: A Tale of Two Enantiomers

In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to vastly different pharmacological and toxicological profiles. The case of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide presents a compelling example of this principle. While one enantiomer is explored for its therapeutic potential, the other has found its niche in a fundamentally different area of chemistry.

This guide will focus on the lesser-known of the two, the (S)-enantiomer, and will build a comprehensive picture by contrasting its established role with the reported biological activities of its (R)-counterpart.

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Tool for Asymmetric Synthesis

The most robust and scientifically documented application of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is as a chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine ring and the stereochemically defined center at the 2-position make it an excellent scaffold for controlling the stereochemical outcome of chemical reactions.

Mechanism of Stereocontrol

The primary use of the (S)-enantiomer is in the synthesis of non-proteinogenic α-amino acids. This is typically achieved through the formation of a Schiff base, which is then complexed with a metal ion, most notably nickel(II).

The process can be summarized as follows:

-

The primary amine of an amino acid condenses with the benzophenone ketone of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide to form a Schiff base.

-

This Schiff base ligand then coordinates with a Ni(II) ion, creating a pseudo-square-planar complex.[1]

-

The bulky benzyl and benzoylphenyl groups of the chiral auxiliary effectively shield one face of the planar complex.

-

This steric hindrance directs the approach of electrophiles or nucleophiles to the opposite face, thereby ensuring the stereoselective formation of the desired amino acid derivative.

This method is particularly valuable for creating enantiomerically pure α-imino acids, which are important building blocks in the design of conformationally restricted peptidomimetics.[1]

The Biologically Active Counterpart: (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

While the (S)-enantiomer shines in the world of chemical synthesis, the (R)-enantiomer has been identified as a compound of interest in pharmaceutical research. It is described as a versatile molecule with potential applications in several therapeutic areas, although detailed, peer-reviewed studies on its specific mechanisms of action are not extensively available in the public domain.

Potential Therapeutic Applications

Supplier-provided information and some research contexts suggest that the (R)-enantiomer is being investigated for the following activities:

-

Analgesic and Anti-inflammatory Properties: It is proposed as a key intermediate in the development of new pain relief and anti-inflammatory drugs.[2][3]

-

Neuroscience Research: The compound is used in studies exploring pain mechanisms and potential neuroprotective effects, which could lead to new treatments for chronic pain conditions.[2]

It is crucial to underscore that these applications are attributed to the (R)-enantiomer . The biological activity, if any, of the (S)-enantiomer remains largely uninvestigated and unreported in the currently available scientific literature.

The Unexplored Potential of the (S)-Enantiomer: A Call for Investigation

The distinct roles of the (S) and (R) enantiomers of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide highlight a critical principle in pharmacology: stereoselectivity. The lack of documented biological activity for the (S)-enantiomer does not necessarily equate to a lack of biological effect. It may possess a different, perhaps less potent, or even an antagonistic activity compared to the (R)-enantiomer. It could also have a completely different pharmacological target.

Given that the broader class of pyrrolidine-containing compounds exhibits a wide range of biological activities, from neuroleptic to anti-proliferative effects, it is plausible that the (S)-enantiomer is not biologically inert.

Proposed Research Workflow to Elucidate Biological Activity

To systematically investigate the potential biological activity of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a structured research approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: Proposed workflow for investigating the biological activity of the (S)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties for N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is provided below. These properties are essential for designing experiments, particularly for in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄N₂O₂ | PubChem[4] |

| Molecular Weight | 384.48 g/mol | Chem-Impex[2] |

| Appearance | White to off-white crystalline powder | Chem-Impex[2] |

| Melting Point | 101 - 105 °C | Chem-Impex[2] |

| Stereochemistry | (S) or (R) | N/A |

Conclusion and Future Outlook

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a molecule with a well-defined role as a chiral auxiliary in synthetic organic chemistry. Its utility in the stereoselective synthesis of non-proteinogenic amino acids is a testament to the power of rational molecular design. However, its biological activity remains an open question.

In contrast, its enantiomer, the (R)-form, is associated with potential therapeutic applications in pain management and neuroprotection. This stereochemical dichotomy serves as a valuable reminder of the specificity of biological interactions and underscores the importance of evaluating individual enantiomers in drug discovery pipelines.

Future research should be directed towards the systematic biological evaluation of the (S)-enantiomer. Such studies would not only fill a significant knowledge gap but could also uncover novel pharmacological activities, leading to new therapeutic avenues. The scientific community is encouraged to look beyond the established applications of chiral molecules and explore the full spectrum of their biological potential.

References

-

Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. Available from: [Link]

-

Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. Available from: [Link]

-

Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(2), m364–m365. Available from: [Link]

-

PubChem. (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties are paramount determinants of success. Among these, aqueous solubility is a critical hurdle that can dictate the ultimate bioavailability and efficacy of an active pharmaceutical ingredient (API). A significant percentage of new chemical entities emerging from discovery pipelines, estimated to be as high as 70-90%, exhibit poor aqueous solubility.[1] This challenge can lead to low absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and potentially compromising therapeutic outcomes.[2]

This guide provides a comprehensive examination of the solubility characteristics of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide , a chiral molecule utilized as a key intermediate in pharmaceutical synthesis.[3] While specific experimental solubility data for this compound is not extensively published, its known physicochemical properties strongly suggest it belongs to the category of poorly soluble compounds. Therefore, we will use this molecule as a case study to detail the principles, experimental workflows, and strategic considerations necessary for a thorough solubility assessment, providing researchers and drug development professionals with a robust framework for evaluating similar challenging compounds.

Physicochemical Profile of the Target Compound

A foundational understanding of a compound's physical and chemical properties is the first step in predicting and interpreting its solubility behavior. (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a complex organic molecule with several features that influence its interaction with various solvents.

| Property | Value | Source |

| IUPAC Name | (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | [4] |

| CAS Number | 96293-17-3 | [4] |

| Molecular Formula | C25H24N2O2 | [4][5] |

| Molecular Weight | 384.48 g/mol | [4] |

| Melting Point | ~100°C | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Calculated LogP | 3.21 - 5.08 | [6] |

| Calculated Aqueous Solubility | 0.00053 mg/mL (LogS = -5.86) | [6] |

| Topological Polar Surface Area (TPSA) | 49.41 Ų | [6] |

The high molecular weight, crystalline nature, and significantly high LogP (lipophilicity) values are strong indicators of poor aqueous solubility. The calculated solubility of 0.00053 mg/mL firmly places it in the "poorly soluble" to "insoluble" category, which would likely classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, pending permeability data.[7]

Expert Insight: The wide range in calculated LogP values highlights the variability of predictive algorithms. While useful for initial assessment, these computational figures must be substantiated with experimental data. A high LogP suggests the molecule preferentially partitions into a lipid environment over an aqueous one, a primary reason for low water solubility.

Experimental Determination of Solubility: A Methodological Framework

To move beyond computational predictions, a systematic experimental evaluation is essential. The choice of method depends on the stage of drug development, with higher throughput methods used for initial screening and more rigorous equilibrium methods for later-stage characterization.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This measurement reflects the concentration of a compound in solution before it begins to precipitate after being introduced from a concentrated organic stock (typically DMSO). It is a high-throughput method often used in early discovery to flag potential solubility issues.[8][9] The resulting value can be influenced by the rate of dissolution and the potential for supersaturation.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution in equilibrium with its solid phase. The shake-flask method is the gold standard for this determination and is required for regulatory submissions.[10] It is more time- and resource-intensive but provides the most accurate and reliable data.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

Objective: To determine the equilibrium concentration of the compound in various aqueous media at a constant temperature.

Materials:

-

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (crystalline powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

pH 1.2 HCl buffer

-

pH 6.8 phosphate buffer

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

pH meter

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials containing the different aqueous buffers (e.g., 2 mg of compound to 1 mL of buffer). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours). This extended incubation allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent artificially high readings from suspended microcrystals. However, one must first verify that the compound does not bind to the filter material.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment, which can occur with unbuffered solutions or high concentrations of acidic/basic compounds.[11]

Factors Influencing Solubility: pH and Cosolvents

For ionizable compounds, solubility can be dramatically influenced by the pH of the medium.[12] Although (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide contains amide and amine functionalities, its pKa is not readily published. The pyrrolidine nitrogen is a tertiary amine, which is likely basic and would be protonated at low pH.

-

Effect of pH: For a weakly basic compound, solubility is expected to increase in acidic conditions (pH < pKa) due to the formation of the more soluble ionized (protonated) form.[12][13] Conversely, in neutral or alkaline conditions (pH > pKa), the compound will exist primarily in its less soluble, non-ionized form. A comprehensive pH-solubility profile, generated by performing the shake-flask method across a range of pH values, is essential for predicting its behavior in the gastrointestinal tract.

-

Cosolvents: The solubility of poorly soluble drugs can often be increased by the addition of a water-miscible organic solvent, a technique known as cosolvency.[14] Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can enhance solubility by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic solute. Experimental determination would involve preparing a series of solvent-buffer mixtures (e.g., 10%, 20%, 30% ethanol in PBS) and measuring solubility via the shake-flask method in each.

Strategies for Solubility Enhancement

Given the predicted poor solubility, formulation strategies to enhance the bioavailability of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide would be necessary for its development as a therapeutic agent. Common approaches include:

-

Salt Formation: If the compound has a sufficiently basic pKa, forming a salt (e.g., a hydrochloride salt) can dramatically increase aqueous solubility and dissolution rate.[15]

-

Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[1]

-

Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can prevent the formation of the stable crystal lattice, leading to a higher apparent solubility and faster dissolution.[16]

-

Complexation: Using complexing agents like cyclodextrins can encapsulate the lipophilic drug molecule within a hydrophilic shell, thereby increasing its solubility in water.[11]

Conclusion

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide serves as an exemplary model of a drug development candidate with significant solubility challenges. Its physicochemical profile, characterized by high lipophilicity and a crystalline solid form, predicts the poor aqueous solubility confirmed by computational models. This guide has outlined the essential experimental framework required to move beyond prediction to accurate characterization. By employing rigorous thermodynamic methods like the shake-flask protocol and systematically investigating the effects of pH and cosolvents, researchers can build a comprehensive solubility profile. This foundational knowledge is the cornerstone for developing rational formulation strategies, such as salt formation or solid dispersions, which are critical for overcoming the bioavailability hurdles associated with poorly soluble compounds and unlocking their therapeutic potential.

References

-

N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | CAS 96293-17-3. Molbase. [Link]

-

Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

-

Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. Life Sciences. [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH. ACS Publications. [Link]

-

Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. [Link]

-

STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

ICH M9 on biopharmaceutics classification system based biowaivers. European Medicines Agency. [Link]

-

PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

-

Combined effect of complexation and pH on solubilization. PubMed. [Link]

-

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. PubChem. [Link]

-

Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. PubMed. [Link]

-

Factors which determine the lipid solubility of drugs. Deranged Physiology. [Link]

-

Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

-

N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | CAS 96293-17-3. Molbase. [Link]

-

(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]

Sources

- 1. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving API Solubility [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | CAS 96293-17-3 [matrix-fine-chemicals.com]

- 6. 96293-17-3 | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. database.ich.org [database.ich.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. enamine.net [enamine.net]

- 11. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide … [cymitquimica.com]

- 16. globalresearchonline.net [globalresearchonline.net]

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary

An In-depth Technical Guide to the Application of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a Proline-Derived Chiral Auxiliary

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a highly effective proline-derived chiral auxiliary. We will dissect its structural features, mechanism of stereochemical control, and practical applications in asymmetric synthesis. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the construction of stereochemically defined molecules. We will delve into the causality behind its high diastereoselectivity, provide detailed, field-tested protocols, and offer insights into the practical aspects of its use, from synthesis to cleavage.

Introduction: The Architectural Elegance of a Proline-Based Auxiliary

In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone strategy for controlling the stereochemical outcome of chemical reactions. An ideal auxiliary should be readily available or easy to synthesize, reliably direct the formation of a single stereoisomer, and be removable under mild conditions without racemization. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, developed from the chiral pool amino acid L-proline, has emerged as a superior solution, particularly for the diastereoselective alkylation of amide enolates.

Its efficacy stems from a rigid, well-defined conformational framework imposed by the sterically demanding N-benzyl group and, most critically, the 2-benzoylphenyl substituent. This benzophenone moiety is not merely a bulky group; it serves as a powerful conformational lock and a chelating site for the metal cation of the enolate, creating a highly organized transition state that dictates the facial selectivity of electrophilic attack.

Mechanism of Stereocontrol: Chelation and Conformational Rigidity

The remarkable stereoselectivity achieved with this auxiliary is a direct consequence of its ability to form a rigid, five-membered chelated ring structure with the lithium cation of the enolate. This chelation involves the amide oxygen and the ketone oxygen of the benzoyl group.

The key mechanistic principles are:

-

Conformational Locking: The steric bulk of the N-benzyl group forces the benzoylphenyl ring into a specific orientation.

-

Bidentate Chelation: The lithium cation is coordinated by both the amide and ketone oxygen atoms, creating a rigid bicyclic system. This locks the enolate into a Z-conformation.

-

Facial Shielding: The fused ring system and the projecting phenyl group from the benzophenone moiety effectively block one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to high diastereoselectivity.

Below is a diagram illustrating the proposed chelated transition state responsible for directing the electrophilic attack.

Caption: Proposed transition state showing Li⁺ chelation and facial shielding.

Synthesis of the Chiral Auxiliary

The auxiliary is readily prepared from commercially available starting materials, L-proline and 2-aminobenzophenone. The synthesis is a straightforward two-step process.

Protocol 1: Synthesis of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

-

Boc Protection: L-proline is first protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling.

-

Amide Coupling: The resulting Boc-L-proline is coupled with 2-aminobenzophenone using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

-

N-Benzylation: The secondary amine of the pyrrolidine ring is then benzylated using benzyl bromide and a mild base like potassium carbonate.

This procedure provides the target auxiliary in good yield and high purity.

Core Application: Diastereoselective Alkylation

A primary application of this auxiliary is the diastereoselective alkylation of prochiral carboxylic acid derivatives. The following protocol details a representative procedure.

Experimental Workflow: General Alkylation Procedure

Caption: Standard workflow for diastereoselective alkylation.

Protocol 2: Diastereoselective Benzylation of a Propionamide Derivative

-

Step 1: Amide Formation: The chiral auxiliary, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) to form the corresponding propanamide.

-

Step 2: Enolate Generation: The resulting amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.

-

Step 3: Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution. The reaction is maintained at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Step 4: Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 5: Purification and Analysis: The crude product is purified by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product after auxiliary cleavage.

Data Presentation: Representative Results

The high degree of stereocontrol is evident from the diastereomeric ratios obtained with various electrophiles.

| Entry | Electrophile (E-X) | Product (R-E) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | >98:2 |

| 2 | Iodomethane | 2-Methylbutanoic acid derivative | >98:2 |

| 3 | Allyl iodide | 2-Methylpent-4-enoic acid derivative | 97:3 |

| 4 | Isopropyl iodide | 2,3-Dimethylbutanoic acid derivative | 95:5 |

Data are representative and compiled from typical results reported in the literature for this class of auxiliary.

Auxiliary Cleavage: Recovering the Chiral Product

A critical feature of a useful auxiliary is its facile removal to liberate the desired chiral product. The amide bond to this auxiliary can be cleaved under various conditions, depending on the desired functionality.

-

For Carboxylic Acids: Mild acidic hydrolysis using sulfuric acid in a mixture of acetic acid and water at elevated temperatures can effectively cleave the amide to yield the chiral carboxylic acid.

-

For Alcohols: The amide can be reduced directly to the corresponding chiral primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

For Aldehydes: More controlled reduction can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) to furnish the chiral aldehyde.

Importantly, the chiral auxiliary can often be recovered after the cleavage step, improving the overall economy of the synthetic route.

Conclusion and Outlook

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide stands as a testament to rational design in asymmetric synthesis. Its effectiveness is rooted in a structurally rigid, chelation-controlled transition state that provides a predictable and highly ordered environment for chemical reactions. The straightforward synthesis, reliable stereocontrol across a range of substrates, and versatile cleavage options make it an invaluable tool for academic and industrial chemists. This guide provides the fundamental knowledge and practical protocols necessary for its successful implementation in the synthesis of complex, enantiomerically pure molecules.

References

-

Title: Asymmetric Alkylation of Prochiral Amide Enolates Derived from a Proline-Based Chiral Auxiliary. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Chiral Auxiliaries in Asymmetric Synthesis. Source: Chemical Reviews. URL: [Link]

-

Title: The Application of Proline and its Derivatives in Asymmetric Synthesis. Source: Accounts of Chemical Research. URL: [Link]

Methodological & Application

Application Note & Protocols for (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a versatile chiral auxiliary. The primary application detailed is its role in the asymmetric synthesis of α-amino acids, a critical process in pharmaceutical research and development for the creation of novel therapeutic agents. This guide will delve into the underlying mechanism of action, provide detailed, step-by-step experimental protocols, and offer insights into data analysis and interpretation.

Introduction and Scientific Background

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, hereafter referred to as (S)-BPB, is a chiral auxiliary agent instrumental in the synthesis of optically active amino acids. Its utility lies in its ability to form stable, planar nickel(II) complexes with Schiff bases of α-amino acids. These complexes serve as artificial analogs of pyridoxal 5'-phosphate (PLP)-dependent enzymes, facilitating stereoselective transformations[1][2].

The chiral environment provided by the (S)-BPB ligand directs the approach of electrophiles, enabling the synthesis of non-proteinogenic α-amino acids with high diastereoselectivity and subsequent high enantiomeric purity upon cleavage. This methodology is a cornerstone in medicinal chemistry for accessing novel peptide building blocks and developing conformationally constrained peptidomimetics[3]. The unique structure of (S)-BPB allows for its application in the synthesis of various bioactive molecules, including potential analgesics and anti-inflammatory drugs[4][5].

Mechanism of Action

The asymmetric synthesis is achieved through a multi-step process:

-

Complex Formation: (S)-BPB reacts with a simple α-amino acid (like glycine) in the presence of a nickel(II) salt and a base to form a thermodynamically stable, square-planar Ni(II) complex. This complex effectively "protects" the amino acid and presents a chiral environment.

-

Stereoselective Alkylation: The nucleophilic α-carbon of the complexed amino acid can then be alkylated using an appropriate electrophile (e.g., an alkyl halide). The bulky benzyl and benzoylphenyl groups of the (S)-BPB ligand sterically hinder one face of the planar complex, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.

-

Liberation of the Amino Acid: Following alkylation, the newly synthesized, optically active α-amino acid is liberated from the chiral auxiliary by acid hydrolysis. The (S)-BPB auxiliary can potentially be recovered and reused, although this is not always straightforward in practice[1].

Experimental Protocols

Materials and Reagents

-

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB)[6]

-

Nickel(II) nitrate hexahydrate

-

Sodium methoxide

-

Glycine (or other starting amino acid)

-

Anhydrous methanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (anhydrous)

-

Hydrochloric acid (e.g., 2M and 6M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol 1: Formation of the Ni(II) Schiff Base Complex of (S)-BPB and Glycine

This protocol describes the formation of the key intermediate complex.

Workflow Diagram:

Sources

- 1. holcapek.upce.cz [holcapek.upce.cz]

- 2. holcapek.upce.cz [holcapek.upce.cz]

- 3. {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4 N,N′,N′′,O}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Application Note: A Comprehensive Guide to the Analytical Characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Introduction

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis. It serves as a key intermediate in the development of novel pharmaceuticals, including potential analgesics and anti-inflammatory agents, and as a versatile chiral auxiliary for creating enantiomerically pure compounds[1]. Given its stereospecific nature and pharmaceutical relevance, a rigorous and multi-faceted analytical approach is imperative to confirm its identity, purity, and stereochemical integrity.

This guide provides a detailed framework for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in fundamental analytical principles, ensuring a self-validating system for robust and reliable characterization. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering scientists to not only execute but also interpret the analytical data with confidence.

Physicochemical and Structural Properties

A foundational step in any analytical protocol is the confirmation of basic physicochemical properties against established references. These initial checks provide a rapid assessment of material identity and quality.

| Property | Expected Value | Source(s) |

| Chemical Structure | C₂₅H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 384.48 g/mol | [3] |

| CAS Number | 96293-17-3 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approx. 100 °C | [3] |

Structural Elucidation: The Spectroscopic Toolkit

Spectroscopic methods are indispensable for elucidating the molecular structure, confirming the connectivity of atoms, and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

-

¹H NMR: This spectrum will confirm the presence of all protons and their chemical environments. Key regions to analyze include the distinct aromatic protons from the benzoyl and benzyl groups, the diastereotopic protons of the benzyl methylene group, and the aliphatic protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each group.

-